![molecular formula C15H13ClN2O2 B5557784 1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)

1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

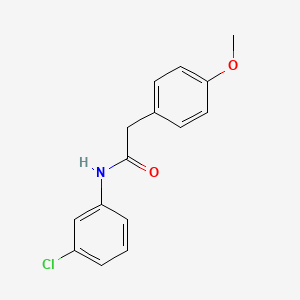

The synthesis of benzimidazole derivatives often involves condensation reactions, where a primary aromatic amine reacts with carboxylic acid derivatives under specific conditions. For example, the synthesis of similar compounds has been demonstrated through the condensation of ortho-phenylenediamines with ethyl 4-chloro-3-oxobutanoate, providing a novel and straightforward approach to substituted 1H-benzimidazoles (Dayakar et al., 2015). Such methods could potentially be adapted for the synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one, utilizing appropriate starting materials and conditions to introduce the chlorophenoxyethyl group.

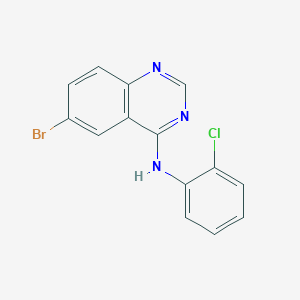

Molecular Structure Analysis

Benzimidazole derivatives often exhibit planar structures due to the aromatic nature of the benzimidazole core. For instance, the molecular structure of related compounds, such as 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, has been studied, revealing that the benzimidazole ring system is planar, which is a common feature among such molecules (Kaynak et al., 2008). This planarity plays a crucial role in the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Benzimidazole derivatives are known to participate in various chemical reactions, including alkylation, acylation, and coupling reactions. Their reactivity can be influenced by substituents on the benzimidazole ring. For example, the alkylation of benzimidazoles has been explored, showing that the introduction of substituents can affect the yield of substitution reactions (Zorina et al., 1988). Such reactions could be relevant for further functionalization of 1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one.

Wissenschaftliche Forschungsanwendungen

H1-antihistaminic Agents

The synthesis and testing of a series of 2-(4-substituted-1-piperazinyl)benzimidazoles for H1-antihistaminic activity have been explored. It was found that the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus significantly enhances antihistaminic activity, especially in vivo. This highlights the potential of such compounds in developing more potent antihistaminic agents (Iemura et al., 1986).

Antiviral Compounds

Research on 1-(hydroxyalkyl)-1H-benzimidazoles has revealed their effectiveness against herpes simplex virus and poliovirus, indicating the utility of such compounds in antiviral therapy. This underscores the importance of benzimidazole derivatives in the search for new antiviral agents (Garuti et al., 1982).

Polymer Synthesis

The role of benzimidazole derivatives in polymer science is demonstrated through the synthesis and characterization of novel aromatic polyimides. These polymers exhibit enhanced solubility in organic solvents and high thermal stability, making them suitable for high-performance applications in materials science (Butt et al., 2005).

Catalysis

In the field of catalysis, benzimidazole derivatives have been identified as efficient ligands for copper-catalyzed N-arylation of imidazoles and benzimidazoles. This advancement offers a more environmentally friendly and versatile approach to the synthesis of heteroaromatic compounds, which are crucial in pharmaceuticals and agrochemicals (Altman et al., 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Some benzimidazole derivatives are known to be toxic, while others are used as drugs . Without specific toxicity data for this compound, it’s important to handle it with caution.

Eigenschaften

IUPAC Name |

3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-11-5-7-12(8-6-11)20-10-9-18-14-4-2-1-3-13(14)17-15(18)19/h1-8H,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPWCWWBXXNIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCOC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5557724.png)

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)

![1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)

![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)

![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)

![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)

![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)

![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)

![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)